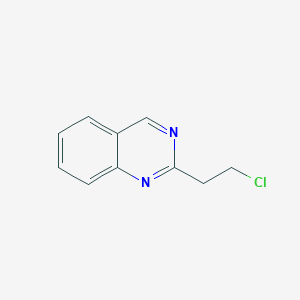

2-(2-Chloroethyl)quinazoline

Descripción

Structure

3D Structure

Propiedades

Fórmula molecular |

C10H9ClN2 |

|---|---|

Peso molecular |

192.64 g/mol |

Nombre IUPAC |

2-(2-chloroethyl)quinazoline |

InChI |

InChI=1S/C10H9ClN2/c11-6-5-10-12-7-8-3-1-2-4-9(8)13-10/h1-4,7H,5-6H2 |

Clave InChI |

KGDGYCZYYSTZGY-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C2C(=C1)C=NC(=N2)CCCl |

Origen del producto |

United States |

Significance of the Quinazoline Heterocyclic System in Medicinal Chemistry Research

The quinazoline (B50416) scaffold, a fused bicyclic system comprising a benzene (B151609) ring and a pyrimidine (B1678525) ring, is a cornerstone of modern medicinal chemistry. derpharmachemica.com Its prevalence in over 200 naturally occurring alkaloids and numerous synthetic compounds underscores its importance. omicsonline.org The stability of the quinazoline nucleus, coupled with its ability to accommodate various substituents at multiple positions, makes it a "privileged structure" in drug discovery. nih.govresearchgate.netresearchgate.net This versatility allows for the fine-tuning of physicochemical properties and biological activities, leading to the development of a diverse range of therapeutic agents. mdpi.comnih.gov

The biological activities associated with quinazoline derivatives are extensive and well-documented. nih.gov Researchers have successfully synthesized and evaluated quinazoline-based compounds with a wide spectrum of pharmacological effects, including:

Anticancer: Quinazoline derivatives are prominent in oncology research, with several approved drugs targeting key enzymes like epidermal growth factor receptor (EGFR) tyrosine kinase. openmedicinalchemistryjournal.comnih.govekb.eg

Antimicrobial: The quinazoline core has been incorporated into novel antibacterial and antifungal agents, showing promise against resistant strains. nih.govresearchgate.netopenmedicinalchemistryjournal.com

Anti-inflammatory: Certain quinazoline derivatives have demonstrated significant anti-inflammatory properties. nih.govmdpi.com

Antiviral: Research has explored the potential of quinazolines in combating various viral infections. mdpi.commdpi.com

Central Nervous System (CNS) Activity: The lipophilic nature of some quinazolinones allows them to penetrate the blood-brain barrier, making them suitable for targeting CNS disorders, with demonstrated anticonvulsant and sedative-hypnotic activities. mdpi.comnih.gov

Other Therapeutic Areas: The pharmacological profile of quinazolines extends to antihypertensive, analgesic, antimalarial, and antitubercular activities. nih.govresearchgate.netnih.govmdpi.com

The structural modifications at positions 2, 3, 4, 6, and 8 of the quinazoline ring have been shown to be critical in determining the specific biological activity. nih.govresearchgate.net For instance, substitutions at positions 2 and 3, and the presence of a halogen at positions 6 and 8, can enhance antimicrobial efficacy. nih.gov This rich structure-activity relationship (SAR) landscape continues to fuel the design and synthesis of new quinazoline derivatives with improved potency and selectivity. nih.govnih.gov

Overview of the 2 2 Chloroethyl Quinazoline Structural Motif Within Quinazoline Chemistry

Within the vast family of quinazoline (B50416) derivatives, the 2-(2-chloroethyl)quinazoline motif represents a specific and synthetically important structural class. The presence of the chloroethyl group at the 2-position of the quinazoline ring introduces a reactive site that can be exploited for further chemical modifications. This functional handle allows for the synthesis of a variety of derivatives through nucleophilic substitution reactions, making it a valuable intermediate in the preparation of more complex molecules.

The synthesis of compounds containing this motif often involves the cyclization of anthranilic acid derivatives. nih.govresearchgate.net For example, 2-(2-chloroethyl)-4H-benzo[d] omicsonline.orgnih.govoxazin-4-one can be synthesized from N-(3-chloropropanoyl)anthranilic acid and subsequently used as a precursor to generate various quinazolinone derivatives. nih.govresearchgate.netbrieflands.com Another synthetic route involves the treatment of 2-[2-bis-(2-hydroxyethyl) aminomethyl]-3-aryl-4(3H)-quinazolinone derivatives with phosphoryl chloride (POCl3) to yield 2-[2-bis-(2-chloroethyl) aminomethyl]-3-aryl-4(3H)-quinazolinone derivatives. researchgate.net

The chloroethyl group is a key feature that can influence the biological activity of the molecule. For instance, nitrogen mustard compounds based on a quinazoline framework, which would include derivatives of this compound, have been investigated for their anticancer properties. emanresearch.org The reactivity of the chloroethyl group allows for potential alkylation of biological macromolecules, a mechanism often associated with cytotoxic agents.

Structure Activity Relationship Sar Studies of 2 2 Chloroethyl Quinazoline Derivatives

Influence of Substituents at Quinazoline (B50416) Ring Positions (e.g., C-2, C-3, C-4, C-6, C-8)

The biological activity of quinazoline derivatives is highly sensitive to the nature and position of substituents on the heterocyclic ring system. Modifications at positions C-2, C-3, C-4, C-6, and C-8 have been shown to significantly modulate the pharmacological properties of these compounds.

C-2 Position: The C-2 position is a frequent site for modification. For inhibitors of the breast cancer resistance protein (BCRP), a phenyl group at the C-2 position is considered an essential requirement for activity. nih.gov The substitution pattern on this phenyl ring is also critical; a meta-substituted aromatic ring is preferred for activity. nih.gov In the context of Poly (ADP-ribose) polymerase (PARP) inhibition, electron-donating groups at the C-2 position are more favorable than electron-withdrawing groups. nih.gov For analgesic properties, increasing the lipophilicity at C-2, for instance by replacing a methyl with a butyl group, has been shown to yield more active compounds. encyclopedia.pubmdpi.com The introduction of a benzylamino group at this position also produced active analgesic agents. encyclopedia.pubmdpi.com Furthermore, steric factors at the C-2 phenyl substituent can dictate the outcome of subsequent alkylation reactions on the quinazolin-4(3H)-one nucleus, with ortho-substituents favoring N-alkylation and meta- or para-substituents favoring O-alkylation. sioc-journal.cn

C-3 and N-3 Positions: In quinazolinone scaffolds, the N-3 position is pivotal. For antitumor activity in 3-(2-chloroethyl)quinazoline-2,4(1H,3H)-diones, substituting the N-3 position with o- or m-chlorophenethyl groups led to the most potent compounds. Conversely, bulky groups at this position can hinder binding to targets like PARP-1. In the pursuit of analgesics, a strong effect was noted when N-3 was an aliphatic substituent, and this activity was enhanced when changing to an aryl group. mdpi.com Generally, electron-withdrawing groups at N-3 tended to decrease analgesic activity. mdpi.com

C-4 Position: The C-4 position is crucial for kinase inhibition. The 4-anilinoquinazoline (B1210976) moiety is an essential feature for potent BCRP inhibitory activity. nih.gov The activity is further enhanced when the aniline (B41778) ring contains electron-withdrawing groups at its meta or para position. nih.gov The nature of the aniline moiety at C-4 is also a key determinant for achieving selectivity for HER2 over EGFR kinase. nih.gov

C-6 and C-8 Positions: The benzene (B151609) portion of the quinazoline ring offers further opportunities for modulation. For instance, introducing a nitro group at the C-6 position has been found to increase BCRP inhibitory activity. nih.gov In the development of anti-inflammatory agents, simultaneous substitution with a chlorine atom at C-6 and a methyl group at C-8 resulted in good activity. encyclopedia.pubmdpi.com The presence of electron-withdrawing groups at C-6 and C-7 has also been shown to increase the anti-inflammatory effect. mdpi.com Additionally, substituents at the C-6 position play a role in the selectivity of HER2 versus EGFR inhibition. nih.gov

The following table summarizes the influence of various substituents on the activity of quinazoline derivatives.

| Ring Position | Substituent Type/Group | Observed Effect on Activity | Biological Target/Assay | Citation |

|---|---|---|---|---|

| C-2 | Phenyl group | Essential for activity | BCRP Inhibition | nih.gov |

| C-2 | Electron-donating groups | Favorable | PARP Inhibition | nih.gov |

| C-2 | Butyl group (vs. methyl) | Increased activity | Analgesic | encyclopedia.pubmdpi.com |

| N-3 | o- or m-chlorophenethyl groups | Most potent compounds | Antitumor | |

| N-3 | Bulky groups | Hinders binding | PARP-1 Inhibition | |

| C-4 | Anilino moiety | Essential for activity | BCRP Inhibition | nih.gov |

| C-6 | Nitro group | Increased activity | BCRP Inhibition | nih.gov |

| C-6 and C-8 | Cl at C-6, CH3 at C-8 | Good activity | Anti-inflammatory | encyclopedia.pubmdpi.com |

Impact of the Chloroethyl Group on Molecular Interactions

The 2-chloroethyl group is not a mere passive substituent; it is a reactive moiety that significantly influences the molecular interactions of the parent molecule. Its primary characteristic is its high reactivity in nucleophilic substitution (SN2) reactions. This reactivity is a cornerstone for the derivatization of the quinazoline scaffold, allowing for the introduction of a wide array of functional groups.

The electrophilic nature of the chloroethyl group is amplified by the electron-withdrawing character of the quinazoline ring system. This electronic pull enhances the leaving group ability of the chloride ion, thereby favoring SN2 mechanisms where nucleophiles attack the terminal carbon of the ethyl chain. This feature has been exploited in the synthesis of bis-(2-chloroethyl) amino derivatives, which function as nitrogen mustards—a class of alkylating agents used in chemotherapy. japsonline.comamazonaws.comresearchgate.net

Beyond intermolecular reactions, the chloroethyl group can engage in intramolecular processes. Through base-mediated deprotonation, it can facilitate intramolecular cyclization, leading to the formation of new ring systems fused to the original scaffold. The conformation of the chloroethyl side chain is also noteworthy. X-ray crystallography studies have revealed that it can adopt specific orientations that lead to attractive interactions with adjacent functional groups, such as carbonyls, within the same molecule. researchgate.net Furthermore, it can participate in forming weak intermolecular hydrogen bonds in the solid state, for example, between its hydrogen atoms and chlorine atoms of neighboring molecules, which can influence crystal packing. researchgate.net However, research has also shown that the reactivity of the chloroethyl group can be context-dependent, with some 3-(2-chloroethyl)-1H-quinazoline-2,4-diones showing surprisingly low reactivity towards secondary amines. researchgate.net

Correlation of Structural Features with Research Outcomes in Biological Systems (e.g., cell-based assays, enzyme inhibition)

The ultimate validation of SAR principles comes from testing modified compounds in relevant biological systems. Research on 2-(2-chloroethyl)quinazoline derivatives and their analogs has yielded significant correlations between specific structural features and outcomes in enzyme and cell-based assays.

In the realm of enzyme inhibition , quinazoline derivatives have been extensively studied as kinase inhibitors.

EGFR/HER2 Inhibition: The 4-anilinoquinazoline scaffold is a well-established pharmacophore for inhibiting Epidermal Growth Factor Receptor (EGFR). nih.govugr.es The potency and selectivity against related kinases like HER2 are fine-tuned by substituents on both the quinazoline ring and the C-4 aniline moiety. nih.govugr.es For example, one study identified a derivative (Compound 7c) with an IC₅₀ of 8 nM for HER2, demonstrating high selectivity over EGFR. nih.gov Another quinazolinone derivative (Compound 5k) showed potent EGFR inhibition with an IC₅₀ of 10 nM. nih.gov

BCRP Inhibition: For inhibiting the BCRP transporter, a key player in multidrug resistance, the combination of a C-2 phenyl group and a C-4 anilino group on the quinazoline ring is critical. nih.gov Potency is enhanced by meta-substituents like nitro or hydroxyl groups on the aniline ring, leading to a dimethoxy-phenyl substituted analogue with an IC₅₀ of 0.076 μM. nih.gov

PARP Inhibition: Targeting the DNA repair enzyme PARP requires a quinazoline-4-one or 2,4-dione scaffold. nih.gov

JAK Inhibition: Quinazoline-based molecules have emerged as powerful pan-Janus kinase (JAK) inhibitors. One derivative, compound 11n, displayed exceptional potency with IC₅₀ values of 0.40 nM, 0.83 nM, 2.10 nM, and 1.95 nM against JAK1, JAK2, JAK3, and TYK2, respectively. researchgate.netnih.gov

Cell-based assays have further elucidated the biological potential of these compounds.

Antitumor Activity: Various quinazoline derivatives have demonstrated significant cytotoxicity against a range of human cancer cell lines. 3-(2-Chloroethyl)quinazoline-2,4(1H,3H)-dione derivatives were effective in inhibiting the growth of multiple tumor cell lines. A study of 2,4-disubstituted quinazolines found a compound with an IC₅₀ value of 5.33 µM against the HT-29 human colon adenocarcinoma cell line. japsonline.com In another series, 7-chloro-quinazoline derivatives generally exerted a stronger cytotoxic effect across HCT-116, HePG-2, HeLa, and MCF-7 cell lines compared to their 7-unsubstituted counterparts. nih.gov Novel quinazolinone-benzyl piperidine (B6355638) derivatives also showed moderate activity against MCF-7 (breast), A549 (lung), and 5637 (bladder) cancer cell lines. nih.gov

Anti-inflammatory and Analgesic Activity: The efficacy of quinazoline derivatives as anti-inflammatory and analgesic agents has been confirmed in vivo. Anti-inflammatory activity is often assessed using the carrageenan-induced paw edema model in rats, while analgesic effects are measured via the acetic acid-induced writhing test. encyclopedia.pubmdpi.com

The table below presents selected research findings correlating structural features with biological outcomes.

| Compound Series/Feature | Biological System/Assay | Key Finding/Potency | Citation |

|---|---|---|---|

| Quinazolinone derivative (5k) | EGFRwt-TK Enzyme Inhibition | IC₅₀ = 10 nM | nih.gov |

| Quinazoline derivative (7c) | HER2 Enzyme Inhibition | IC₅₀ = 8 nM | nih.gov |

| Pan-JAK Inhibitor (11n) | JAK1/2/3/TYK2 Enzyme Inhibition | IC₅₀ = 0.40-2.10 nM | researchgate.netnih.gov |

| 2,4-disubstituted quinazoline (5a) | HT-29 Cell Line | IC₅₀ = 5.33 µM | japsonline.com |

| 7-Chloro-quinazoline derivatives | HCT-116, HePG-2, HeLa, MCF-7 Cells | Better cytotoxicity than unsubstituted analogs | nih.gov |

| ENPP1 Inhibitor (30) | ENPP1 Enzyme Inhibition | IC₅₀ = 8.05 nM | nih.gov |

Design Principles for Modulating Pharmacological Potency and Selectivity

The accumulated SAR data has given rise to several key design principles for the targeted modulation of the pharmacological properties of quinazoline derivatives. These principles guide medicinal chemists in the strategic optimization of lead compounds.

Molecular Hybridization: A powerful strategy involves combining the quinazoline scaffold with other known pharmacophores to create hybrid molecules. rsc.org This approach aims to leverage the biological activities of both moieties, potentially leading to compounds with dual action or improved potency. Examples include hybrids with triazole, rhodanine, and oxadiazole. rsc.org

Modulation of Physicochemical Properties: Properties like lipophilicity are critical. For example, a calculated increase in lipophilicity at the C-2 position was shown to directly correlate with enhanced analgesic activity. encyclopedia.pub

Exploitation of Steric and Electronic Effects: The careful selection of substituents based on their size (steric effects) and electron-donating or -withdrawing nature (electronic effects) is fundamental. Steric hindrance can direct reaction pathways or prevent a molecule from fitting into a target's binding site, as seen with bulky groups at N-3 hindering PARP-1 binding. sioc-journal.cn The electronic properties of substituents are crucial for fine-tuning interactions, such as the preference for electron-withdrawing groups on the 4-anilino moiety for BCRP inhibition. nih.gov

Target-Specific and Selective Design: For kinase inhibitors, the design is centered on optimizing interactions within the ATP-binding pocket. Achieving selectivity between closely related kinases, such as HER2 and EGFR, requires exploiting subtle structural differences in their respective active sites. This has been successfully achieved by strategic substitutions at the C-4 and C-6 positions of the quinazoline core. nih.gov

Introduction of Covalent Warheads: The incorporation of a reactive group that can form a covalent bond with a specific amino acid residue in the target protein is a strategy to achieve high potency and prolonged inhibition. The chloroethyl group itself is a reactive electrophile. A more targeted approach was used to design a covalent tether to bind to a unique cysteine residue in JAK3, which resulted in a highly potent and selective inhibitor. researchgate.net

Scaffold Modification and Hopping: Altering the core quinazoline structure is a key principle. The choice between a quinazolin-4-one or a quinazoline-2,4-dione scaffold, for instance, is a determining factor for targeting enzymes like PARP. nih.gov Similarly, optimizing linkers between the quinazoline core and peripheral groups, as demonstrated in the development of ENPP1 inhibitors, can significantly enhance potency and improve pharmacokinetic properties. nih.gov

These design principles, derived from comprehensive SAR studies, provide a rational framework for the ongoing development of this compound derivatives as promising candidates for a wide range of therapeutic applications.

Applications of 2 2 Chloroethyl Quinazoline Derivatives in Chemical Biology and Advanced Medicinal Chemistry Research

Research into Enzyme Inhibitory Mechanisms

Derivatives of 2-(2-chloroethyl)quinazoline have been investigated for their ability to inhibit a range of enzymes implicated in disease, particularly in the fields of oncology and neurodegenerative disorders. The following sections detail the research findings related to specific enzyme targets.

Epidermal Growth Factor Receptor (EGFR) Inhibition Research

The epidermal growth factor receptor (EGFR) is a key target in cancer therapy due to its role in regulating cell proliferation, survival, and differentiation. nih.gov Quinazoline (B50416) derivatives are recognized as potent inhibitors of EGFR, and numerous studies have focused on developing novel compounds with enhanced inhibitory activity. nih.gov

A series of novel 4-anilino-quinazoline derivatives have been synthesized and evaluated as dual inhibitors of EGFR and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). Research has shown that the substitution pattern on the aniline (B41778) ring significantly influences the inhibitory activity. For instance, placing small hydrophobic substituents such as chlorine or a methyl group at the meta or para positions of the terminal benzene (B151609) ring of a phenyl urea (B33335) moiety attached to the 4-anilino position resulted in elevated inhibitory activity towards both EGFR and VEGFR-2. Conversely, ortho-substitution led to less potent compounds.

Further modifications, such as introducing a 3-nitro-1,2,4-triazole (B13798) motif at the C-7 position of the quinazoline core, have yielded dual EGFR/VEGFR-2 inhibitors with most of the synthesized compounds displaying potent inhibitory activity against EGFR, with IC50 values ranging from 0.37 to 12.93 nM. vnu.edu.vn The length of the linker between the quinazoline core and the triazole moiety was also found to be a critical factor for inhibitory activity. vnu.edu.vn

In another study, the introduction of a fluor-substituent at the C-2 position of a benzamide (B126) ring at the 6-position of the quinazoline was found to be vital for inhibitory activity against wild-type EGFR. vnu.edu.vn Replacing the amide linker with a methyl-amino linker, however, resulted in a nearly 50-fold decrease in inhibitory activity. vnu.edu.vn

The table below summarizes the EGFR inhibitory activity of selected quinazoline derivatives.

| Compound Type | Modification | Target | IC50 (nM) |

| 4-Anilino-quinazoline | Phenyl urea residue with para/meta -Cl or -CH3 | EGFR/VEGFR-2 | Elevated Activity |

| 4-Anilino-quinazoline | 3-nitro-1,2,4-triazole at C-7 | EGFR | 0.37 - 12.93 |

| 6-Benzamide quinazoline | 5-NO2 on benzamide | EGFRwt | Two-fold increase |

| 2-Thioquinazolinone derivative | - | EGFR | 38.5 |

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibition Research

VEGFR-2 is a primary mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. rsc.org Consequently, inhibiting VEGFR-2 is a key strategy in cancer therapy. rasayanjournal.co.in Several quinazoline-based derivatives have been developed as potent VEGFR-2 inhibitors.

As mentioned previously, certain 4-anilino-quinazoline derivatives have demonstrated dual inhibitory activity against both EGFR and VEGFR-2. vnu.edu.vn For example, a series of novel N-(4-(4-amino-6,7-dimethoxyquinazolin-2-yloxy)phenyl)-N-phenyl cyclopropane-1,1-dicarboxamide derivatives were designed and synthesized as VEGFR-2 inhibitors. One of the most promising compounds from this series, SQ2, exhibited a VEGFR-2 kinase inhibition activity with an IC50 value of 0.014 μM, which is comparable to the reference drug Cabozantinib (IC50 = 0.0045 μM). nih.gov

Another study reported a 2-thioquinazolinone derivative that exhibited multi-target inhibitory activities, including against VEGFR-2 with an IC50 value of 126.95 nM. The table below presents the VEGFR-2 inhibitory activity of selected quinazoline derivatives.

| Compound | Target | IC50 (µM) |

| SQ2 | VEGFR-2 | 0.014 |

| Cabozantinib (Reference) | VEGFR-2 | 0.0045 |

| 2-Thioquinazolinone derivative | VEGFR-2 | 0.12695 |

Studies on Topoisomerase Inhibition

Topoisomerases are essential enzymes that manage the topology of DNA during replication, transcription, and other cellular processes. They are validated targets for anticancer drugs. Research has shown that some quinazoline derivatives possess topoisomerase inhibitory activity. For instance, a 2-thioquinazolinone derivative demonstrated potent multi-target inhibitory activity, including against Topoisomerase-2 with an IC50 value of 25.85 nM. Additionally, certain cyclohexylamino- and isopropylamino-substituted quinazolines have shown potent inhibition of topoisomerase I. vnu.edu.vn

| Compound Type | Target | IC50 (nM) |

| 2-Thioquinazolinone derivative | Topoisomerase-2 | 25.85 |

Investigations into Other Kinase and Enzyme Targets

The therapeutic potential of quinazoline derivatives extends beyond the aforementioned targets, with research exploring their effects on a variety of other enzymes and biological pathways.

Poly (ADP-ribose) polymerase (PARP) Inhibition: PARP inhibitors have emerged as a significant class of anticancer agents. A series of quinazolinone-based derivatives were designed as potential PARP-1 inhibitors, with the 4-quinazolinone scaffold acting as a bioisostere for the phthalazinone core of the approved drug Olaparib. Several of these synthesized compounds showed appreciable inhibitory activity against PARP-1, with compound 12c exhibiting an IC50 of 30.38 nM, comparable to Olaparib (IC50 = 27.89 nM). nih.gov In another study, novel quinazoline-2,4(1H,3H)-dione derivatives bearing an N-substituted piperazinone moiety were identified as highly potent PARP-1/2 inhibitors, with one compound, Cpd36, showing IC50 values of 0.94 nM and 0.87 nM for PARP-1 and PARP-2, respectively. mdpi.com

Thymidylate Synthase Inhibition: Thymidylate synthase (TS) is a crucial enzyme in the de novo synthesis of thymidylate, a necessary precursor for DNA replication. A series of 2-desamino-10-propargyl-5,8-dideazafolic acid analogues, which are quinazoline antifolates, were tested against L1210 TS. Removal of the 2-amino group resulted in a slight (3-9-fold) loss of TS inhibition.

Human Neutrophil Elastase (HNE) Inhibition: HNE is a serine protease involved in inflammatory processes. While direct studies on this compound derivatives are limited, related heterocyclic scaffolds like cinnoline (B1195905) have been investigated as HNE inhibitors. One such cinnoline derivative, 18a, demonstrated an IC50 value of 56 nM. nih.gov

Cholinesterases Inhibition: Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are key enzymes in the breakdown of the neurotransmitter acetylcholine. A novel series of 2,4-disubstituted quinazoline derivatives were synthesized and evaluated for their inhibitory activities against these enzymes. Compounds 6f, 6h, and 6j showed potent inhibitory activities against equine BuChE, with IC50 values of 0.52, 6.74, and 3.65 µM, respectively, and displayed high selectivity for BuChE over AChE. nih.gov

β-amyloid Aggregation and Oxidative Stress: The aggregation of β-amyloid (Aβ) peptides is a hallmark of Alzheimer's disease. Quinazoline-based compounds have been reported as effective agents for the treatment of Alzheimer's by inhibiting Aβ aggregation and acting as antioxidants.

Tau Protein: Hyperphosphorylated tau protein is another key pathological feature of Alzheimer's disease. Quinoline and benzimidazole (B57391) derivatives have been identified as candidate probes for in vivo imaging of tau pathology, showing higher binding affinity to tau fibrils compared to Aβ fibrils.

Exploration of Anticancer Research Modalities

The enzyme inhibitory activities of this compound derivatives translate into significant potential as anticancer agents. This has been extensively explored through in vitro cytotoxicity studies against a wide array of human cancer cell lines.

In Vitro Cytotoxicity Studies against Cancer Cell Lines

The cytotoxic effects of various quinazoline derivatives have been evaluated against numerous cancer cell lines, demonstrating their broad-spectrum antiproliferative activity. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting biological or biochemical functions.

MCF-7 (Breast Adenocarcinoma): A series of morpholine-substituted quinazoline derivatives were evaluated for their cytotoxic potential against MCF-7 cells. Compound AK-10 was found to be the most potent, with an IC50 value of 3.15 μM. In another study, a 2-thioquinazolinone derivative showed an IC50 of 4.04 μM against MCF-7 cells.

A549 (Lung Carcinoma): The same series of morpholine-substituted quinazoline derivatives also showed activity against A549 cells, with compound AK-10 exhibiting an IC50 of 8.55 μM.

HCT116 (Colon Carcinoma): A novel series of quinazoline-based agents bearing triazole-acetamides were tested against HCT-116 cells. The most potent derivative, 8a, showed IC50 values of 10.72 μM and 5.33 μM after 48 and 72 hours of treatment, respectively.

HepG2 (Hepatocellular Carcinoma): The aforementioned quinazoline-triazole-acetamide derivatives were also active against HepG2 cells, with compound 8a again being the most potent, recording IC50 values of 17.48 μM and 7.94 μM after 48 and 72 hours, respectively.

PC-3 (Prostate Adenocarcinoma): A quinazoline compound, kzl052, significantly inhibited the growth of PC-3 cells with an IC50 of 0.39 ± 0.01 μM.

LNCaP (Prostate Carcinoma): The compound kzl052 also showed potent activity against LNCaP cells, with an IC50 of 0.11 ± 0.01 μM.

K562 (Chronic Myelogenous Leukemia): New quinazoline derivatives were tested for their cytotoxic effects on the K562 cell line. The compounds 4t-CHQ, 4-CHQ, and 4-CPQ were found to be highly active cell proliferation inhibitors with IC50 values of 200, 280, and 280 μM, respectively. nih.gov

MDA-MB-231 (Breast Adenocarcinoma): A series of novel 4-aniline quinazoline derivatives were synthesized, and compound Y22 exhibited the strongest inhibitory effect on MDA-MB-231 cells with an IC50 of 4.53 μM.

OVCAR-4 (Ovarian Carcinoma): While specific IC50 values for OVCAR-4 were not detailed in the provided context, studies have shown that certain cyclohexanone (B45756) derivatives, which can be related to quinazoline synthesis precursors, affect the viability of OVCAR cell lines.

NCI-H522 (Non-small Cell Lung Cancer): Studies on quinazolines linked to acrylamide (B121943) have shown potent anticancer activity in gefitinib-resistant cell lines like NCI-H1975, which is also a non-small cell lung cancer line, suggesting potential activity against related lines like NCI-H522.

The table below provides a summary of the in vitro cytotoxicity of various quinazoline derivatives against the specified cancer cell lines.

| Cell Line | Compound/Derivative Type | IC50 (µM) |

| MCF-7 | Morpholine substituted quinazoline (AK-10) | 3.15 |

| 2-Thioquinazolinone derivative | 4.04 | |

| A549 | Morpholine substituted quinazoline (AK-10) | 8.55 |

| HCT116 | Quinazoline-triazole-acetamide (8a) | 5.33 (72h) |

| HepG2 | Quinazoline-triazole-acetamide (8a) | 7.94 (72h) |

| PC-3 | Quinazoline (kzl052) | 0.39 |

| LNCaP | Quinazoline (kzl052) | 0.11 |

| K562 | Quinazoline (4t-CHQ) | 200 |

| MDA-231 | 4-Aniline quinazoline (Y22) | 4.53 |

In Vivo Anticancer Screening in Animal Models

Derivatives of the quinazoline scaffold have demonstrated significant anticancer potential in various preclinical animal models. Researchers have utilized these models to evaluate the efficacy of novel compounds in a systemic biological environment, providing insights into their therapeutic promise.

One area of investigation involves quinazolin-4-one derivatives incorporating a nitrogen mustard moiety, a classic alkylating agent group. Studies on 2-{[Bis-(2-chloroethyl) amino] methyl}-6, 8-dinitro-1-(4-substituted ethyl)-1H-quinazolin-4-one derivatives in Swiss albino mice bearing Dalton's Lymphoma Ascites (DLA) cells have been conducted. idosi.org The assessment in these models included monitoring body weight, calculating the mean survival time, and determining the percentage increase in the life span of the treated mice compared to control groups. idosi.org

Further research on other quinazoline analogues has been carried out in mice bearing either DLA or Ehrlich ascites carcinoma (EAC). nih.gov In these studies, specific compounds were found to significantly restore haematological parameters toward normal levels in tumor-bearing mice. nih.gov The antitumor potency was assessed by measuring the volume and weight of solid tumors, as well as the percentage of tumor inhibition. nih.gov For instance, one notable compound, at a dose of 20 mg/kg body weight, demonstrated a promising ability to enhance the mean survival time of the infected mice, showing significant anticancer activity in both EAC and DLA models with minimal toxic effects. nih.gov

More recent reviews of quinazoline derivatives in cancer therapy highlight their established place in the therapeutic arsenal, with numerous agents approved for clinical use. nih.gov The in vivo efficacy of these compounds is often linked to their ability to modulate key cellular pathways involved in cancer progression. nih.govresearchgate.net For example, a synthetically developed phenyl chlormethine-quinazoline derivative was shown to inhibit tumor growth in a HepG2-xenografted tumor model, acting through the Sirt1/caspase 3 signaling pathway. researchgate.net

| Derivative Type | Animal Model | Tumor Model | Key Findings | Reference |

|---|---|---|---|---|

| 2-{[Bis-(2-chloroethyl) amino] methyl}-quinazolin-4-one | Swiss albino mice | Dalton's Lymphoma Ascites (DLA) | Evaluated via body weight, mean survival time, and % increase in life span. | idosi.org |

| 3-(2-chloro benzylideneamine)-2-(furan-2-yl) quinazoline-4(3h)-one | Swiss albino mice | Ehrlich Ascites Carcinoma (EAC) | Enhanced mean survival time; restored haematological parameters towards normal. | nih.gov |

| Quinazoline analogue (Compound 12) | Swiss albino mice | Dalton's Lymphoma Ascites (DLA) | Significantly restored tumor volume and weight towards normal. | nih.gov |

| Phenyl chlormethine-quinazoline conjugate | Xenograft mice | HepG2 (Hepatocellular Carcinoma) | Contributed to apoptosis of HepG2 cells in vivo. | researchgate.net |

Mechanistic Studies of Cellular Apoptosis and Cell Cycle Modulation in Research Models

The anticancer effects of quinazoline derivatives are frequently attributed to their ability to induce programmed cell death (apoptosis) and interfere with the cell division cycle. nih.gov Mechanistic studies have revealed that these compounds can trigger apoptosis through various signaling pathways and cause cell cycle arrest at different phases.

A primary mechanism involves the induction of apoptosis by modulating the expression of key regulatory proteins. mdpi.com Research has shown that certain quinazolinone compounds can enhance the expression of pro-apoptotic proteins, such as caspases, while simultaneously inhibiting anti-apoptotic proteins like Bcl-2. mdpi.comnih.gov For instance, novel quinazoline-sulfonamide derivatives were found to exert strong cytotoxic effects against MCF-7 breast cancer cells. nih.gov These compounds were shown to mediate apoptosis by upregulating pro-apoptotic genes (like Bax and caspases) and downregulating anti-apoptotic genes (like Bcl-2). nih.gov Further studies on a derivative known as N-Decyl-N-(2-Methyl-4-Quinazolinyl) Amine (DMQA) in THP-1 leukemia cells demonstrated apoptosis induction via the intrinsic pathway. daneshyari.com This was characterized by DNA fragmentation, the cytosolic release of cytochrome c, and the activation of pro-caspases-9 and -3. daneshyari.com

In addition to inducing apoptosis, these derivatives can modulate cell cycle progression. Many quinazolinone compounds have been observed to block the cell cycle, particularly in the G2/M phase. mdpi.com This arrest prevents tumor cells from proliferating. mdpi.com Some 2,3-dihydroquinazolin-4(1H)-one derivatives have been shown to induce G2/M-phase cell cycle arrest and trigger apoptosis by upregulating cleaved PARP-1 and caspase-3. mdpi.com In other cases, such as with the previously mentioned quinazoline-sulfonamide derivatives, cell cycle arrest was observed at the G1 phase. nih.gov

| Derivative Class | Cell Line Model | Mechanism of Action | Key Molecular Targets/Markers | Reference |

|---|---|---|---|---|

| Quinazoline-sulfonamide | MCF-7 (Breast Cancer) | Apoptosis induction; G1 phase cell cycle arrest. | Downregulation of Bcl-2; Upregulation of Bax and caspases. | nih.gov |

| 2,3-dihydroquinazolin-4(1H)-one | Cancer cell lines | G2/M phase cell cycle arrest; Apoptosis induction. | Upregulation of cleaved PARP-1 and caspase-3. | mdpi.com |

| Phenyl chlormethine-quinazoline | HepG2 (Hepatocellular Carcinoma) | Apoptosis induction. | Mediates Sirt1/caspase 3 signaling pathway. | researchgate.net |

| N-Decyl-N-(2-Methyl-4-Quinazolinyl) Amine (DMQA) | THP-1 (Leukemia) | Intrinsic pathway apoptosis. | Activation of pro-caspases-9, -3; Cytochrome c release. | daneshyari.com |

Advanced Antimicrobial Research Applications

Investigation of Antibacterial Mechanisms against Gram-Positive and Gram-Negative Strains

The rise of drug-resistant bacteria has spurred the search for new antibacterial agents, and quinazoline derivatives have emerged as a promising scaffold. nih.gov Research has demonstrated that these compounds can exhibit activity against a broad spectrum of bacteria, including both Gram-positive and Gram-negative strains.

Studies have evaluated quinazolinone compounds against pathogenic bacteria and compared their efficacy to standard antibiotics. In one such study, two quinazolinone derivatives were tested against the Gram-positive bacterium Staphylococcus aureus and the Gram-negative bacteria Klebsiella pneumonia, Proteus bacilli, and Shigella flexneri. ajol.info The results, measured by the zone of inhibition, indicated high to moderate antibacterial activity, comparable to the reference antibiotic chloramphenicol. ajol.info

Another series of synthesized compounds, 2-(4-chlorophenyl)-6-iodoquinazoline derivatives carrying different moieties, were also tested for their activity against various strains of Gram-positive and Gram-negative bacteria, with some of the compounds displaying marked activity. scialert.net The development of quinazoline/quinazolinone hybrids is an active area of research aimed at discovering novel antibacterial agents that can overcome existing drug resistance mechanisms. nih.gov

| Bacterial Strain | Type | Derivative 1 Inhibition Zone (mm) | Derivative 2 Inhibition Zone (mm) | Reference Antibiotic (Chloramphenicol) | Reference |

|---|---|---|---|---|---|

| Staphylococcus aureus | Gram-positive | 33 | 26 | Data not specified in source | ajol.info |

| Klebsiella pneumonia | Gram-negative | 29 | 40 | Data not specified in source | ajol.info |

| Proteus bacilli | Gram-negative | 39 | 25 | Data not specified in source | ajol.info |

| Shigella flexneri | Gram-negative | 25 | 25 | Data not specified in source | ajol.info |

Research on Antifungal Activity and Target Pathways

In addition to their antibacterial properties, quinazoline derivatives have been investigated for their potential as antifungal agents against a variety of pathogenic fungi. researchgate.netnih.gov Fungal infections pose a significant threat, particularly to immunocompromised individuals, and new therapeutic options are needed.

Newly synthesized quinazolinone compounds have been tested against several phytopathogenic fungi, including Fusarium oxysporum f. sp. Niveum, Aspergillus niger, and Candida albicans. nih.govmdpi.com In one study, four novel quinazolinone compounds exhibited significant antifungal activity against seven different plant-pathogenic fungi. mdpi.com One specific compound showed an inhibition rate of 62.42% against Fusarium oxysporum f. sp. Niveum at a concentration of 300 mg/L. mdpi.com

Another investigation involving a triazolo-quinazoline compound reported potent effects against Aspergillus niger, with an inhibition zone equal to that of the standard antifungal drug fluconazole. nih.gov While the precise mechanisms are still under investigation, potential target pathways for antifungal drugs include the disruption of ergosterol (B1671047) synthesis, an essential component of the fungal cell membrane, or the inhibition of enzymes crucial for cell wall integrity, such as 1,3-β-D-glucan synthase. mdpi.com The development of quinazoline-based compounds that act on these or other novel fungal targets is a promising strategy to combat fungal resistance. researchgate.net

| Derivative | Fungal Strain | Activity Measurement | Result | Reference |

|---|---|---|---|---|

| Triazolo-quinazoline (THTQ) | Aspergillus niger | Inhibition Zone | 28.57 mm (equal to fluconazole) | nih.gov |

| Triazolo-quinazoline (THTQ) | Aspergillus niger | MIC Value | 15 mg/mL | nih.gov |

| Triazolo-quinazoline (THTQ) | Candida albicans | MIC Value | 7.5 mg/mL | nih.gov |

| Quinazolinone Compound 2c | Fusarium oxysporum f. sp. Niveum | Inhibition Rate (at 300 mg/L) | 62.42% | mdpi.com |

Research in Antiviral and Anti-Inflammatory Agents

Studies on Antiviral Efficacy and Mechanisms (e.g., anti-influenza)

The quinazoline scaffold is recognized for its potential in the development of antiviral agents. researchgate.net The urgent need for new and effective antiviral drugs has prompted extensive research into various heterocyclic compounds, with quinazoline analogues showing potent activity against several types of viruses in preclinical studies. bohrium.com

While specific mechanisms against viruses like influenza are a subject of ongoing research, the broad antiviral potential of the quinazoline core structure makes it an attractive starting point for the design of new therapeutic agents. Reviews of recent literature confirm that derivatives of quinazoline are being actively investigated for their antiviral properties. bohrium.com

The anti-inflammatory properties of quinazoline derivatives have also been well-documented. mdpi.com Chronic inflammation is a key factor in many diseases, and agents that can modulate inflammatory pathways are of great therapeutic interest. Research has shown that certain quinazoline derivatives can act as potent anti-inflammatory agents. For example, a series of 16 quinazoline derivatives bearing ibuprofen (B1674241) and an amino acid were designed as dual inhibitors of cyclooxygenase-2 (COX-2) and epidermal growth factor receptor tyrosine kinase (EGFR-TKD). nih.gov One of these derivatives was found to be five times more potent than ibuprofen in an in vivo anti-inflammatory assay. nih.gov

Other studies have evaluated various 2,3,6-trisubstituted quinazolinone derivatives for their anti-inflammatory effects, with some compounds showing activity higher than the standard drug phenylbutazone. mdpi.com These findings underscore the potential of the quinazoline scaffold in developing novel anti-inflammatory and potentially antiviral drugs.

| Derivative Class | Biological Target/Model | Key Finding | Reference |

|---|---|---|---|

| Quinazoline analogues | Various preclinical virus types | Reported to have potent antiviral activity. | bohrium.com |

| Quinazoline-ibuprofen-amino acid conjugate | In vivo inflammation model (TPA) | Showed 5 times more potency than ibuprofen. | nih.gov |

| Quinazoline-ibuprofen-amino acid conjugate | Cyclooxygenase-2 (COX-2) | Designed as a potential inhibitor. | nih.gov |

| 2,3,6-trisubstituted quinazolinone | In vivo inflammation model | Some derivatives showed higher activity than phenylbutazone. | mdpi.com |

Investigation of Anti-inflammatory Pathways

The anti-inflammatory potential of quinazoline derivatives, including those related to the this compound scaffold, has been a significant area of investigation. Research has primarily focused on their ability to modulate key enzymatic and signaling pathways involved in the inflammatory response.

One of the principal mechanisms explored is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2, which is upregulated at sites of inflammation and is responsible for the synthesis of pro-inflammatory prostaglandins. nih.govnih.govbioworld.comnih.govmdpi.com Certain 2,3-disubstituted 4(3H)-quinazolinone derivatives have demonstrated potent and selective inhibition of COX-2 over the constitutive COX-1 isoform. nih.gov This selectivity is a critical attribute, as it may lead to a reduction in the gastrointestinal side effects associated with non-selective NSAIDs. nih.gov For instance, a series of 2-substituted mercapto-3-[2-(pyridin-2-yl)ethyl]-4(3H)-quinazolinones were synthesized and evaluated, with some compounds exhibiting COX-2 inhibitory activity and selectivity comparable to the reference drug celecoxib. nih.gov

Beyond COX inhibition, the modulation of inflammatory cytokine production and signaling pathways represents another avenue of investigation. Quinazoline derivatives have been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6). nih.gov The nuclear factor-kappa B (NF-κB) signaling pathway, a pivotal regulator of inflammatory gene expression, has been identified as a key target. nih.govmdpi.comnih.govmdpi.commagtechjournal.com Certain quinazoline derivatives have been found to inhibit the activation of NF-κB, thereby downregulating the expression of downstream inflammatory mediators. nih.gov For example, a novel heterocyclic curcumin (B1669340) analogue demonstrated potent NF-κB inhibition. mdpi.com This inhibition can occur at various points in the pathway, including the prevention of the degradation of the inhibitory protein IκBα and the subsequent nuclear translocation of NF-κB subunits. nih.gov

The following table summarizes the findings of selected studies on the anti-inflammatory pathways of quinazoline derivatives.

| Derivative Class | Target Pathway/Enzyme | Key Findings |

| 2,3-disubstituted 4(3H)-quinazolinones | COX-2 Inhibition | Demonstrated potent and selective inhibition of COX-2, with activity comparable to celecoxib. nih.gov |

| 6-amino-4-phenethylaminoquinazoline | NF-κB Activation | Identified as a basic framework for potent inhibition of NF-κB transcriptional activation. nih.gov |

| Quinazoline-Ibuprofen Conjugates | Dual COX-2/EGFR-TKD Inhibition | Designed as dual-action inhibitors with significant anti-inflammatory and cytotoxic effects. nih.gov |

| Novel Heterocyclic Curcumin Analogue | NF-κB Signaling | Showed potent inhibition of NF-κB-driven reporter gene expression. mdpi.com |

| SH-340 (a quinazoline derivative) | IL-4/IL-13-STAT6 Signaling | Inhibited the phosphorylation of STAT6, a downstream signaling molecule of key allergy-related cytokines. nih.gov |

Role of the this compound Scaffold in Alkylating Agent Research

The this compound scaffold is of significant interest in the field of alkylating agent research due to the inherent reactivity of the 2-chloroethyl group. This functional group is a well-established pharmacophore in the design of classical alkylating agents used in cancer chemotherapy. oncohemakey.comnih.govnursingcenter.com The mechanism of action of such agents involves the intramolecular formation of a highly reactive aziridinium (B1262131) ion, which then acts as an electrophile, readily reacting with nucleophilic sites on biological macromolecules, most notably DNA. oncohemakey.com

The alkylation of DNA by agents containing a chloroethyl moiety can lead to several cytotoxic outcomes. Monofunctional alkylation involves the covalent attachment of the alkyl group to a single base in the DNA strand. nursingcenter.com Bifunctional alkylation, which can occur with compounds possessing two such reactive groups, can lead to the formation of inter- and intra-strand cross-links in the DNA double helix. oncohemakey.comnursingcenter.com These cross-links are particularly detrimental to rapidly dividing cancer cells as they physically obstruct DNA replication and transcription, ultimately triggering apoptosis or cell death. nih.gov

While direct studies focusing exclusively on the alkylating properties of "this compound" are not extensively detailed in the available literature, the chemical structure strongly suggests its potential to function as a DNA alkylating agent. The quinazoline core can serve as a carrier moiety, influencing the compound's solubility, transport across cell membranes, and potentially its affinity for specific DNA sequences. The presence of the 2-chloroethyl group provides the reactive "warhead" for DNA alkylation.

Research into quinazoline derivatives has extensively explored their anticancer properties, with many studies focusing on mechanisms such as the inhibition of receptor tyrosine kinases like EGFR. nih.gov However, the exploration of the this compound scaffold specifically as a platform for developing novel alkylating agents presents a promising, albeit less explored, therapeutic strategy. The rationale for such research is to combine the established cytotoxic mechanism of the chloroethyl group with the diverse biological activities and potential for targeted delivery associated with the quinazoline nucleus.

The following table outlines the conceptual basis and potential research directions for the this compound scaffold in alkylating agent research.

| Feature | Role in Alkylating Agent Research | Potential Research Focus |

| 2-Chloroethyl Group | Forms a reactive aziridinium ion intermediate that alkylates nucleophilic sites on DNA. oncohemakey.com | Synthesis and evaluation of derivatives with varying substitution patterns on the quinazoline ring to modulate reactivity and selectivity. |

| Quinazoline Scaffold | Acts as a carrier moiety, influencing pharmacokinetic and pharmacodynamic properties. nih.gov | Investigation of how the quinazoline core can be modified to achieve targeted delivery to cancer cells, for example, by conjugation to tumor-targeting ligands. |

| DNA Alkylation | Leads to monoadducts and cross-links, inhibiting DNA replication and transcription, and inducing apoptosis. nursingcenter.comscilit.com | Studies to confirm the DNA alkylating mechanism of this compound derivatives and characterize the types of DNA adducts formed. |

| Anticancer Potential | The combination of the alkylating moiety and the quinazoline core suggests potential for broad-spectrum anticancer activity. wjpmr.comresearchgate.net | In vitro and in vivo evaluation of novel this compound derivatives against a panel of cancer cell lines and in animal models. |

Future Directions and Emerging Research Avenues for 2 2 Chloroethyl Quinazoline Chemistry

Development of Novel Synthetic Methodologies

The core of advancing 2-(2-Chloroethyl)quinazoline research lies in the innovation of its synthesis. Traditional methods for creating quinazoline (B50416) derivatives often involve multiple steps and harsh reagents. nih.govmdpi.com Future research is geared towards developing more efficient, cost-effective, and environmentally friendly synthetic routes.

Key areas of development include:

Microwave-Assisted Synthesis: This technique has been shown to accelerate the reaction times and improve the yields of quinazoline derivatives. openmedicinalchemistryjournal.com For instance, microwave irradiation has been successfully used in the multicomponent reaction of O-phenyl oximes with aldehydes to produce functionalized dihydro-quinazolines. openmedicinalchemistryjournal.com

Multicomponent Reactions (MCRs): MCRs offer a streamlined approach by combining three or more reactants in a single step, leading to complex molecules with high atom economy. openmedicinalchemistryjournal.com The Biginelli reaction, for example, has been adapted to synthesize quinazoline-2,5-diones. openmedicinalchemistryjournal.com

Green Catalysis: The use of eco-friendly and reusable catalysts, such as sulfonic acid functionalized nano-porous silica, is a growing trend. openmedicinalchemistryjournal.com These catalysts offer an alternative to traditional, more hazardous options. openmedicinalchemistryjournal.com

One-Pot Syntheses: Researchers have developed improved one-step syntheses for 2-chloromethyl-4(3H)-quinazolinones, which are key precursors for this compound derivatives. nih.govmdpi.com These methods often start from readily available materials like o-anthranilic acids and provide a more direct route to the desired products. mdpi.com

A notable advancement is the one-step synthesis of 2-chloromethyl-4(3H)-quinazolinones from o-anthranilic acids and chloroacetonitrile, which has demonstrated high yields for various substituted starting materials. mdpi.com

Advanced SAR and Lead Optimization Strategies

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For this compound derivatives, advanced SAR and lead optimization strategies are being employed to design more potent and selective therapeutic agents. nih.govnih.gov

Emerging strategies in this area include:

Fragment-Based Drug Design: This approach involves identifying small molecular fragments that bind to a biological target and then growing or linking them to create a more potent lead compound. acs.orgnih.gov This methodology allows for a detailed analysis of which molecular components are crucial for activity. acs.orgnih.gov

In Silico Modeling: Computational tools are increasingly used to predict the binding affinity and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of new derivatives. acs.orgnih.gov This reduces the time and cost associated with synthesizing and testing new compounds. acs.orgnih.gov

Multi-Targeting Agents: Given the complexity of many diseases, researchers are designing quinazoline derivatives that can interact with multiple biological targets simultaneously. nih.gov This is particularly relevant in areas like Alzheimer's disease, where lead optimization has led to compounds that inhibit both cholinesterases and β-secretase. nih.gov

For example, a lead optimization strategy for quinazoline derivatives in Alzheimer's research led to the identification of a compound that not only showed significant inhibitory activity against key enzymes but also demonstrated favorable blood-brain barrier permeation and reduced amyloid-β aggregation. nih.gov

Integration of Multi-Omics Data in Chemical Biology Research

The advent of "omics" technologies—genomics, proteomics, metabolomics—has revolutionized our understanding of complex biological systems. Integrating multi-omics data is a powerful approach to elucidate the mechanisms of action of this compound derivatives and to identify new therapeutic targets. nih.govnih.gov

Future research will likely focus on:

Pathway Analysis: By analyzing changes in gene expression, protein levels, and metabolite concentrations in response to treatment with a quinazoline derivative, researchers can identify the biological pathways that are affected. nih.gov

Network-Based Analysis: This approach uses computational methods to integrate multi-omics data and construct interaction networks, which can reveal key genes and proteins that are central to the compound's effects. nih.gov

Personalized Medicine: Multi-omics data from individual patients can help predict their response to a particular drug, paving the way for personalized therapeutic strategies. nih.gov

A recent study demonstrated the use of a deep learning model that integrates multi-omics data to predict the sensitivity of cancer cell lines to various drugs, highlighting the potential of this approach for precision medicine. nih.gov

Exploration of New Therapeutic Targets and Mechanisms of Action

While quinazoline derivatives have been extensively studied for their anticancer properties, particularly as EGFR inhibitors, a significant future direction is the exploration of new therapeutic targets and mechanisms of action. acs.orgnih.govmdpi.com

Promising areas of investigation include:

Sirtuin (SIRT1) Inhibition: A novel phenyl chlormethine-quinazoline derivative was found to induce apoptosis in hepatocellular carcinoma cells by directly binding to and mediating the Sirt1/caspase 3 signaling pathway. nih.gov

SOS1 Inhibition: Aminoquinazoline compounds have been identified as potent inhibitors of SOS1, a key protein in the RAS signaling pathway, which is often dysregulated in cancer. nih.gov

Aldose Reductase (ALR2) Inhibition: Certain quinazolin-4(3H)-one derivatives have shown potent inhibitory activity against ALR2, a promising target for managing diabetes-related complications. researchgate.net

Anti-inflammatory and Skin Barrier Function: A novel quinazoline derivative, SH-340, has been shown to enhance skin barrier function and suppress inflammatory signaling in keratinocytes, suggesting its potential for treating atopic dermatitis. mdpi.com

These findings underscore the versatility of the quinazoline scaffold and the potential for this compound derivatives to be developed for a wide range of diseases beyond cancer.

Application of Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are transforming drug discovery by accelerating the design and optimization of new molecules. ontosight.aiarxiv.org In the context of this compound chemistry, AI and ML can be applied in several ways:

Generative Models: AI models can be trained to generate novel molecular structures with desired properties, such as high binding affinity for a specific target and good synthesizability. arxiv.org

Predictive Modeling (QSAR): Quantitative Structure-Activity Relationship (QSAR) models, often built using machine learning algorithms, can predict the biological activity of new compounds based on their chemical structure. acs.orgnih.govnih.gov This allows for the virtual screening of large compound libraries to identify promising candidates. nih.gov

De Novo Design: Deep reinforcement learning approaches, such as LambdaZero, can search the vast chemical space to design novel molecules from scratch that meet specific criteria. arxiv.org

Recent research has demonstrated the successful use of machine learning to identify novel SOS1 inhibitors and to design new quinazoline derivatives with potent anticancer activity. nih.govnih.gov These computational approaches are expected to play an increasingly important role in the future development of this compound-based therapeutics. ontosight.ai

Q & A

Q. What are the common synthetic routes for 2-(2-Chloroethyl)quinazoline derivatives?

Methodological Answer: Synthesis typically involves multi-step procedures:

- Chlorination : Reacting anthranilic acid derivatives (e.g., quinazoline diones) with chlorinating agents (e.g., Cl₂ gas or POCl₃) to introduce chlorine substituents .

- Alkylation : Introducing the 2-chloroethyl group via alkyl halides or chloroacetyl chloride in anhydrous solvents (e.g., triethylamine) .

- Cyclization : Using base catalysts (e.g., NaOH) to form the quinazoline core . Example:

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| Chlorination | POCl₃, 80–100°C | Introduce Cl at positions 4 and 6 |

| Alkylation | 2-Chloroethyl bromide, triethylamine | Add chloromethyl group at position 2 |

| Purification | Recrystallization (ethanol/water) | Isolate pure product |

Q. What analytical techniques are used to characterize this compound derivatives?

Methodological Answer: Key techniques include:

- ¹H/¹³C-NMR : Confirm substitution patterns and purity (e.g., δ 4.2–4.5 ppm for –CH₂Cl groups) .

- IR Spectroscopy : Identify functional groups (e.g., C–Cl stretch at 600–800 cm⁻¹) .

- UV-Vis : Monitor electronic transitions for π-conjugated systems (λₘₐₐ ~270–320 nm) .

- TLC/HPLC : Assess reaction progress and purity .

Advanced Research Questions

Q. How do structural modifications influence the biological activity of this compound derivatives?

Methodological Answer: Structure-Activity Relationship (SAR) studies reveal:

- Chlorine Position : 4,6-Dichloro substitution enhances antibacterial activity against Gram-negative bacteria (e.g., E. coli), while mono-chloro derivatives show moderate effects .

- Side Chains : Adding hydrazone or trifluoromethyl groups improves pharmacokinetic properties and target affinity (e.g., IC₅₀ values drop from 15.0 µM to 10.5 µM in antitumor assays) . Example Data:

| Compound | Substituents | Activity (IC₅₀, µM) |

|---|---|---|

| A | 4,6-Cl, 2-CH₂Cl | 10.5 (Antitumor) |

| B | 4-Cl, 2-CF₃ | 12.0 (Antiviral) |

Q. How can researchers address contradictions in biological activity data across studies?

Methodological Answer: Contradictions often arise from:

- Experimental Variability : Standardize assays (e.g., MTT vs. ATP-based cytotoxicity tests) .

- Substituent Effects : Compare derivatives with identical substituents but varying positions (e.g., 4-Cl vs. 6-Cl) .

- Bacterial Strains : Use reference strains (e.g., ATCC) to minimize variability in antimicrobial studies .

Q. What mechanisms underlie the antitumor activity of this compound derivatives?

Methodological Answer: Proposed mechanisms include:

Q. How can computational methods aid in optimizing this compound derivatives?

Methodological Answer:

- Molecular Docking : Predict binding modes to targets (e.g., EGFR kinase domain) using software like MOE or AutoDock .

- QSAR Modeling : Correlate substituent electronegativity (e.g., Hammett σ values) with activity to guide synthesis .

- ADME Prediction : Tools like SwissADME estimate bioavailability and metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.